2-(4-methoxyphenyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one
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Overview
Description
2-(4-methoxyphenyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one is a complex organic compound that features a methoxyphenyl group and a pyrrolopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(4-methoxyphenyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antiproliferative effects.
Medicine: It is investigated for its potential therapeutic applications, such as anticancer agents.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar pyridine moiety and have been studied for their antiproliferative activity.
Quinolinyl-pyrazoles: These compounds also feature a pyridine ring and have shown various pharmacological activities.
Uniqueness
2-(4-methoxyphenyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its methoxyphenyl group and pyrrolopyridine moiety contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-(4-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-20-14-6-4-12(5-7-14)9-16(19)18-10-13-3-2-8-17-15(13)11-18/h2-8H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCWKGGHERCDNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CC3=C(C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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